
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
The synthesis of 1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. The synthetic routes often start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvent systems to facilitate the reactions.
Chemical Reactions Analysis
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Diethylaminoethoxyphenyl)-1,2-di(phenyl)-2-(2-pyridyl)ethanol can be compared with other similar compounds, such as:
Pyridinium salts: These compounds share the pyridyl group and have diverse applications in chemistry and biology.
Phenyl derivatives: Compounds with phenyl groups are common in organic chemistry and have various uses in research and industry.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
56501-77-0 |
|---|---|
Molecular Formula |
C31H34N2O2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C31H34N2O2/c1-3-33(4-2)23-24-35-28-20-18-27(19-21-28)31(34,26-15-9-6-10-16-26)30(25-13-7-5-8-14-25)29-17-11-12-22-32-29/h5-22,30,34H,3-4,23-24H2,1-2H3 |
InChI Key |
CVMUUWVMBRPQEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,6aS)-5-(2-Phenylethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14626791.png)
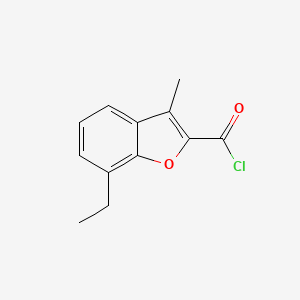
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
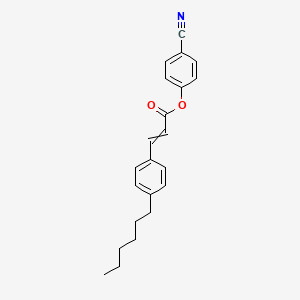
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
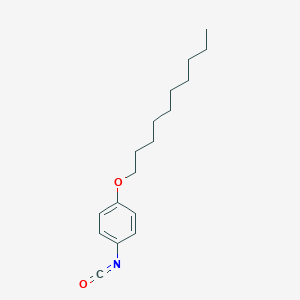
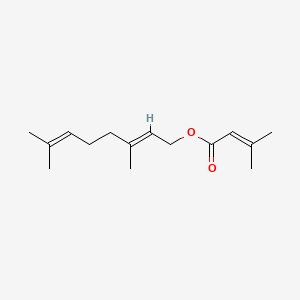
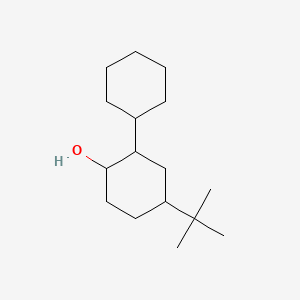

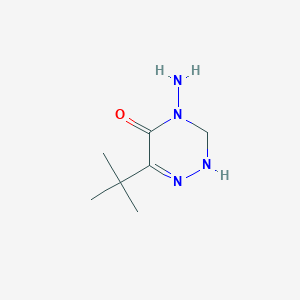

![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
